1-(8-Bromoisoquinolin-3-yl)-3-ethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(8-Bromoisoquinolin-3-yl)-3-ethylurea is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a bromine atom attached to an isoquinoline ring, which is further connected to an ethylurea group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-Bromoisoquinolin-3-yl)-3-ethylurea typically involves the bromination of isoquinoline followed by the introduction of the ethylurea group. The process can be summarized in the following steps:
Bromination of Isoquinoline: Isoquinoline is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 8-position of the isoquinoline ring.
Formation of Ethylurea: The brominated isoquinoline is then reacted with ethyl isocyanate or ethylamine in the presence of a suitable catalyst to form the ethylurea group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(8-Bromoisoquinolin-3-yl)-3-ethylurea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Coupling Reactions: The isoquinoline ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the bromine atom, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Wissenschaftliche Forschungsanwendungen
1-(8-Bromoisoquinolin-3-yl)-3-ethylurea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and enzyme interactions.
Industry: Used in the development of new materials and as a precursor for other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(8-Bromoisoquinolin-3-yl)-3-ethylurea involves its interaction with specific molecular targets. The bromine atom and isoquinoline ring allow the compound to bind to enzymes and receptors, potentially inhibiting or activating their functions. The ethylurea group can further modulate the compound’s activity by influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Bromoisoquinoline: Lacks the ethylurea group but shares the brominated isoquinoline structure.
3-Ethylurea: Contains the ethylurea group but lacks the isoquinoline ring.
1-(8-Chloroisoquinolin-3-yl)-3-ethylurea: Similar structure with a chlorine atom instead of bromine.
Uniqueness
1-(8-Bromoisoquinolin-3-yl)-3-ethylurea is unique due to the combination of the brominated isoquinoline ring and the ethylurea group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research.
Eigenschaften
Molekularformel |
C12H12BrN3O |
---|---|
Molekulargewicht |
294.15 g/mol |
IUPAC-Name |
1-(8-bromoisoquinolin-3-yl)-3-ethylurea |
InChI |
InChI=1S/C12H12BrN3O/c1-2-14-12(17)16-11-6-8-4-3-5-10(13)9(8)7-15-11/h3-7H,2H2,1H3,(H2,14,15,16,17) |
InChI-Schlüssel |
SZLWQAXUFNWIQR-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)NC1=NC=C2C(=C1)C=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.